"Benzenepropanal, 4-methyl-" CAS number 5406-12-2 properties
"Benzenepropanal, 4-methyl-" CAS number 5406-12-2 properties
An In-depth Technical Guide to Benzenepropanal, 4-methyl- (CAS 5406-12-2)
Compound Overview and Identification
Benzenepropanal, 4-methyl-, registered under CAS Number 5406-12-2, is an aromatic aldehyde of significant interest in both industrial and research settings.[1] Structurally, it consists of a propanal group attached to a benzene ring, which is further substituted with a methyl group at the para (4-) position. This molecule is also commonly referred to by several synonyms, including 4-Methylbenzenepropanal, p-Methylhydrocinnamic aldehyde, and 3-(4-methylphenyl)propanal.[1][2][3] Its unique combination of an aldehyde functional group, an alkyl-substituted aromatic ring, and a flexible three-carbon chain makes it a versatile compound, primarily recognized for its distinct floral aroma but also possessing potential as a building block in synthetic chemistry.[4][]
This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, spectroscopic signature, applications in research and development, and essential safety protocols for laboratory and industrial handling. The content is tailored for professionals in chemistry, pharmacology, and materials science who require a detailed understanding of this compound.
Physicochemical Properties
The physical and chemical characteristics of Benzenepropanal, 4-methyl- determine its behavior in various applications, from formulation in consumer products to its reactivity in synthetic protocols. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₂O | [1][2][] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| Boiling Point | 220-224 °C | [1] |
| Density | ~0.999 g/cm³ at 14 °C | [1][4] |
| Refractive Index | ~1.525 | [4][6] |
| LogP | 2.58 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and oils | [4][6] |
| Odor Profile | Floral, reminiscent of heliotrope, lily, and lilac | [4] |
The compound's insolubility in water and good solubility in organic solvents are typical for a molecule of its size and polarity, driven by the large nonpolar aromatic and alkyl portions.[4][6] Its relatively high boiling point is consistent with its molecular weight and the presence of a polar aldehyde group.
Synthesis and Manufacturing
The primary industrial production method for 3-(4-Methylphenyl)propionaldehyde involves a two-step process starting from readily available precursors: p-tolualdehyde and acetaldehyde.[4] The pathway leverages a base-catalyzed aldol condensation followed by a selective hydrogenation of the resulting carbon-carbon double bond.
Caption: Synthesis pathway for Benzenepropanal, 4-methyl-.
General Synthesis Protocol
The following protocol outlines the laboratory-scale synthesis based on the established industrial method.[4]
Step 1: Aldol Condensation
-
A reaction vessel is charged with p-tolualdehyde and a solvent such as ethanol.
-
An aqueous solution of a base (e.g., sodium hydroxide) is prepared.
-
Acetaldehyde is slowly added to the p-tolualdehyde solution while maintaining a controlled temperature, typically below 25 °C.
-
The base solution is then added dropwise to the mixture, catalyzing the condensation reaction. The reaction is monitored for the formation of the unsaturated aldehyde intermediate, 4-methylcinnamaldehyde.
-
Upon completion, the reaction is quenched, typically by neutralization with a dilute acid. The organic phase is separated, washed, and the solvent is removed to yield the crude intermediate.
Step 2: Selective Hydrogenation
-
The crude 4-methylcinnamaldehyde is dissolved in a suitable solvent (e.g., ethyl acetate or ethanol).
-
A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere in a hydrogenation apparatus. The reaction is typically run at a moderate pressure and temperature.
-
The progress is monitored by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to ensure the selective reduction of the C=C double bond while preserving the aldehyde group.
-
Once the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude Benzenepropanal, 4-methyl- is purified by vacuum distillation to yield the final product.
Spectroscopic Analysis and Structural Elucidation
4.1 Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. Key peaks would include:
-
~2720 cm⁻¹ and ~2820 cm⁻¹: A pair of bands characteristic of the C-H stretch of an aldehyde (Fermi doublet).[7]
-
~1725 cm⁻¹: A strong absorption due to the C=O (carbonyl) stretch of the aliphatic aldehyde.[7]
-
~3000-2850 cm⁻¹: Absorptions from the alkyl C-H stretching vibrations.
-
~1605 cm⁻¹ and ~1515 cm⁻¹: Bands corresponding to the C=C stretching vibrations within the aromatic ring.
4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide a clear map of the hydrogen environments. Predicted signals include: a singlet for the aldehyde proton (δ ≈ 9.8 ppm); a characteristic AA'BB' multiplet system for the four aromatic protons (δ ≈ 7.1-7.2 ppm); two triplets for the two methylene groups of the propyl chain (δ ≈ 2.7-3.0 ppm); and a singlet for the para-methyl group protons (δ ≈ 2.3 ppm).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 10 carbon atoms: the aldehyde carbonyl carbon (δ ≈ 202 ppm); four signals for the aromatic carbons; two signals for the methylene carbons; and one signal for the aromatic-bound methyl carbon (δ ≈ 21 ppm).
4.3 Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and analyze fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular formula C₁₀H₁₂O.[3]
-
Key Fragments: Fragmentation is expected to occur via cleavage at positions alpha and beta to the carbonyl group and through benzylic cleavage.
Caption: Predicted major fragmentation pathways for Benzenepropanal, 4-methyl-.
Applications in Research and Development
While established in the fragrance industry, the structural motifs of Benzenepropanal, 4-methyl- make it a compound of interest for broader research, particularly in medicinal chemistry.
5.1 Fragrance and Perfumery: The primary commercial application is as a fragrance ingredient in perfumes, cosmetics, and other consumer products due to its pleasant and stable floral scent.[][6] It blends well with other aromatic components to create complex floral and oriental fragrance profiles.[6]
5.2 Potential in Drug Discovery and Medicinal Chemistry: The presence of a methyl group on an aromatic scaffold is a common strategy in drug design, often referred to as the "magic methyl" effect.[8][9] Introducing a methyl group can profoundly influence a molecule's properties by:
-
Modulating Lipophilicity: Affecting solubility, cell membrane permeability, and protein binding.[9]
-
Controlling Conformation: The methyl group can introduce steric hindrance that locks the molecule into a more biologically active conformation.[8]
-
Blocking Metabolism: It can be placed at a site of metabolic action (e.g., hydroxylation) to improve the pharmacokinetic profile and increase the half-life of a drug candidate.[9]
Furthermore, one supplier notes its use as a reagent in research related to the treatment and prevention of rabies and cancer, suggesting its utility as a chemical intermediate in the synthesis of more complex, biologically active molecules.[4]
Safety, Handling, and Storage
Proper handling of Benzenepropanal, 4-methyl- is essential to ensure laboratory safety. It is classified as harmful and can cause skin sensitization.
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4][6] |
| Skin Sensitization | H317 | May cause an allergic skin reaction | [2] |
6.1 Recommended Handling Procedures:
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][10]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. In case of accidental contact, follow first-aid measures immediately.[10]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.[12]
6.2 First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[12][13]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]
6.3 Storage:
-
Store in a cool, dry, and well-ventilated place.[10]
-
Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[12]
References
-
4-Methylbenzenepropanal - CAS Common Chemistry. [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
-
3-(p-Methylphenyl)propanal | C10H12O | CID 64812 - PubChem. [Link]
-
4-Methylbenzaldehyde | C8H8O | CID 7725 - PubChem. [Link]
-
Example 7 - Organic Chemistry at CU Boulder. [Link]
-
[Application of methyl in drug design] - PubMed. [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. [Link]
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- 4. 5406-12-2 | CAS DataBase [m.chemicalbook.com]
- 6. 3-(4-METHYLPHENYL)PROPIONALDEHYDE | 5406-12-2 [amp.chemicalbook.com]
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